Diethyl 10-bromodecylphosphonate

Descripción general

Descripción

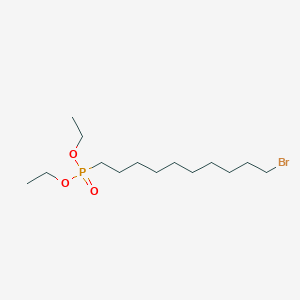

Diethyl 10-bromodecylphosphonate is a chemical compound with the molecular formula C₁₄H₃₀BrO₃P and a molecular weight of 357.26 g/mol . It is primarily used as an alkyl-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 10-bromodecylphosphonate typically involves the reaction of 10-bromodecanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 10-bromodecylphosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

Substitution Reactions: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The major products are phosphonic acids or phosphines, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Diethyl 10-bromodecylphosphonate plays a significant role in enhancing drug delivery mechanisms. Its ability to form stable bonds with biomolecules makes it suitable for creating conjugates that improve the solubility and bioavailability of therapeutic agents.

- Bioconjugation : The compound is utilized to link drugs to proteins or peptides, facilitating targeted delivery to specific tissues or cells. This is particularly useful in oncology where targeted therapies can minimize side effects and enhance treatment efficacy .

- Polyethylene Glycol (PEG) Linkers : The compound can be incorporated into PEG linkers, which are known for their ability to increase the stability and circulation time of drugs in the bloodstream. This modification is crucial for improving the pharmacokinetics of therapeutic agents .

Synthesis of PROTACs

This compound is identified as an alkyl chain-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation, offering a novel approach to drug development.

- Mechanism : The compound facilitates the assembly of PROTACs by providing a flexible linker that connects the ligand for the target protein with an E3 ligase ligand. This design promotes targeted degradation of disease-related proteins, making it a valuable tool in cancer therapy and other diseases characterized by protein dysregulation .

Surface Modification and Imaging Applications

The phosphonate group in this compound allows for effective surface modification of various materials, enhancing their biocompatibility and functionality.

- Surface Coatings : It can be used to modify surfaces of nanoparticles and other biomaterials, improving their interaction with biological systems. This property is beneficial in developing biosensors and diagnostic tools .

- Imaging Agents : The ability of phosphonates to chelate metal ions makes them suitable for creating contrast agents used in imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET). These applications are critical for non-invasive diagnostic procedures .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

Mecanismo De Acción

Diethyl 10-bromodecylphosphonate functions as a PROTAC linker, which means it connects two distinct ligands:

Actividad Biológica

Diethyl 10-bromodecylphosphonate (DBDP) is a phosphonate compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to facilitate targeted protein degradation, which is a promising approach in drug development, particularly for cancer therapies. This article explores the biological activity of DBDP, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₄H₃₀BrO₃P

- Molecular Weight : 357.26 g/mol

- CAS Number : 272785-01-0

DBDP acts as a linker that connects two different ligands within PROTACs. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein intended for degradation. This dual-targeting mechanism allows DBDP to exploit the ubiquitin-proteasome system, leading to the selective degradation of target proteins. This is particularly advantageous over traditional small molecule inhibitors, as it can reduce systemic toxicity and overcome drug resistance.

In Vitro Studies

- Targeted Protein Degradation : DBDP has been shown to effectively link ligands that promote the degradation of various oncoproteins involved in cancer progression. For instance, studies indicated that PROTACs incorporating DBDP could degrade proteins such as BRD4 and others associated with tumor growth .

- Cell Cycle and Apoptosis : Research has demonstrated that DBDP-linked PROTACs can induce apoptosis in cancer cells by degrading anti-apoptotic proteins. This mechanism was observed in various cancer cell lines, showing significant reductions in cell viability .

- Autophagy Modulation : DBDP also plays a role in autophagy regulation by targeting proteins involved in this cellular process. This can enhance the clearance of damaged organelles and proteins, contributing to cellular homeostasis .

Case Studies

- A study published in EBioMedicine highlighted the efficacy of DBDP-containing PROTACs in degrading BET proteins, which are implicated in various cancers. The results showed a marked decrease in tumor growth in xenograft models treated with these compounds .

- Another investigation focused on the use of DBDP as part of PROTACs targeting estrogen receptors in breast cancer cells. The findings indicated that these PROTACs significantly inhibited cell proliferation and induced apoptosis .

Drug Development

DBDP's role as a linker in PROTAC technology positions it as a crucial component in developing targeted therapies for diseases such as cancer. Its ability to facilitate specific protein degradation opens new avenues for therapeutic interventions that can bypass traditional resistance mechanisms.

Bioconjugation

The bromine atom in DBDP serves as an excellent leaving group for nucleophilic substitution reactions, allowing for efficient bioconjugation with biomolecules. This property is utilized for enhancing drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Targeted Protein Degradation | Efficiently degrades specific oncoproteins via PROTAC technology |

| Induction of Apoptosis | Promotes cell death in cancer cells by targeting anti-apoptotic proteins |

| Autophagy Regulation | Enhances clearance of damaged cellular components through targeted degradation |

| Bioconjugation | Facilitates attachment to biomolecules for improved drug delivery |

Propiedades

IUPAC Name |

1-bromo-10-diethoxyphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVOAQOMHCJLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.